Lipophilicity (XLogP3) Head-to-Head: 4-Methyl vs. 4-Bromo vs. 4-Unsubstituted Pyrazol-3-amine Triazole Hybrids
The target compound's XLogP3 of 0.2 positions it at an intermediate lipophilicity within the 4-substituted series, flanked by the more polar 4-H analog (XLogP3 = -0.2) and the more lipophilic 4-Br analog (XLogP3 = 0.5) [1][2]. This 0.4 log-unit window between the 4-H and 4-Me, and 0.3 log-unit gap between 4-Me and 4-Br, is critical: in fragment-based screening, a ΔXLogP3 of ≥0.3 can shift a compound across the 'sweet spot' for fragment solubility (logP 0–2), directly affecting aqueous solubility and nonspecific binding [3]. The 4-methyl group achieves this without introducing the heavy atom penalty (Br = 79.9 Da) or potential CYP450-mediated metabolic activation associated with the aryl bromide.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 4-H analog: XLogP3 = -0.2; 4-Br analog: XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 (4-Me vs. 4-H) = +0.4; ΔXLogP3 (4-Me vs. 4-Br) = -0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2026 release) |
Why This Matters
Procurement of the 4-methyl analog provides the only option that achieves lipophilicity in the 0.0–0.5 XLogP3 range without halogen-associated metabolic liability, directly impacting fragment screening hit rates and lead-likeness.
- [1] PubChem. CID 130591854 (4-Methyl analog). Computed Properties: XLogP3 = 0.2. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. CID 130591850 (4-H analog): XLogP3 = -0.2. CID 130591852 (4-Br analog): XLogP3 = 0.5. National Center for Biotechnology Information, 2026. View Source
- [3] Congreve, M. et al. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8(19), 876–877. (Establishes logP < 3 as a fragment-likeness criterion; the 0.4 log-unit difference between analogs is meaningful within this framework.) View Source
